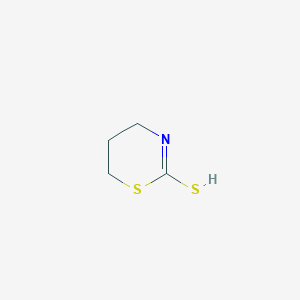

5,6-dihydro-4H-1,3-thiazine-2-thiol

描述

Contextualization within N,S-Heterocyclic Systems

Heterocyclic compounds are broadly classified based on the type and number of heteroatoms in their ring structure. britannica.com N,S-heterocyclic systems are characterized by the presence of both nitrogen and sulfur atoms, which imparts unique physical and chemical properties to these molecules. msu.edubritannica.com These compounds are integral to many biological processes and are the structural basis for numerous pharmaceuticals. wikipedia.orgksu.edu.sa

The specific placement of nitrogen and sulfur atoms within the ring gives rise to various isomers, such as 1,2-, 1,3-, and 1,4-thiazines. The 1,3-thiazine structure, as found in 5,6-dihydro-4H-1,3-thiazine-2-thiol, features a nitrogen and a sulfur atom separated by a carbon atom. This arrangement is a key component in a range of biologically active molecules. pharmacophorejournal.com

Overview of the 1,3-Thiazine Scaffold in Organic Chemistry

The 1,3-thiazine ring system is a crucial scaffold in organic and medicinal chemistry. pharmacophorejournal.com Derivatives of 1,3-thiazine are recognized for their stability and diverse chemical reactivity, making them valuable intermediates in organic synthesis. researchgate.net The core structure is a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom at positions 1 and 3, respectively.

The significance of the 1,3-thiazine scaffold is underscored by its presence in a variety of important compounds. For instance, the 3,6-dihydro-2H-1,3-thiazine framework is a component of cephalosporin (B10832234) antibiotics. actascientific.com Other notable examples include Xylazin, a sedative and muscle relaxant used in veterinary medicine, and Chlormezanone, which has been used as an anxiolytic and muscle relaxant. actascientific.com

The synthesis of 1,3-thiazine derivatives is an active area of research, with various methods being developed, including condensation reactions, cycloadditions, and ring transformations. pharmacophorejournal.com These synthetic routes often involve the reaction of chalcones with thiourea (B124793) or its derivatives, or the cyclization of α,β-unsaturated ketones with thioamides. nih.gov

Table 1: Examples of Biologically Active 1,3-Thiazine Derivatives

| Compound | Biological Activity/Use |

|---|---|

| Cephalosporins | Antibacterial agents |

| Xylazin | Sedative, muscle relaxant (veterinary) |

| Chlormezanone | Anxiolytic, muscle relaxant |

| 2-Arylimino-5,6-dihydro-4H-1,3-thiazines | Cannabinoid receptor agonists nih.gov |

| Thiazine (B8601807) Derivatives | Potential antitubercular agents researchgate.netnih.gov |

Research Landscape of this compound and its Analogues

Research into this compound and its analogues is driven by their potential applications in medicinal chemistry and materials science. The endocyclic dithiocarbamate (B8719985) group within 1,3-thiazine-2-thiones is a key functional group found in protecting groups, chiral auxiliaries, and chain transfer agents for polymerization. tandfonline.com

Recent synthetic efforts have focused on developing efficient and environmentally friendly methods for creating these compounds. For example, a four-component synthesis of 3,6-dihydro-2H-1,3-thiazine-2-thione derivatives has been reported, which proceeds at room temperature in an aqueous ethanol (B145695) solution. tandfonline.com This method involves the reaction of amines, carbon disulfide, arylglyoxals, and malononitrile. tandfonline.com

Analogues of this compound have been investigated for a range of biological activities. Studies have shown that certain 1,3-thiazine derivatives exhibit antimicrobial, antifungal, antitumor, and antitubercular properties. pharmacophorejournal.comactascientific.comnih.gov For instance, a series of 5,6-dihydro-4H-1,3-thiazine derivatives synthesized from α,β-unsaturated ketones and thiobenzamide (B147508) showed promising activity against Mycobacterium tuberculosis. nih.gov Another study described the synthesis of novel 1,3-thiazine derivatives bearing a Schiff base moiety and their evaluation as antimicrobial agents.

The exploration of the chemical space around the 1,3-thiazine scaffold continues to be a fruitful area of research, with the potential for discovering new compounds with valuable properties. The versatility of this heterocyclic system ensures its continued importance in the field of organic chemistry.

Structure

3D Structure

属性

IUPAC Name |

5,6-dihydro-4H-1,3-thiazine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDWOMIVMIHAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(SC1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dihydro 4h 1,3 Thiazine 2 Thiol and Its Derivatives

Established Reaction Pathways for 5,6-Dihydro-4H-1,3-thiazine Core Formation

Thiol-Involved Cascade Reactions

A prominent and efficient method for constructing the 5,6-dihydro-4H-1,3-thiazine scaffold involves a thiol-involved cascade reaction. mdpi.comresearchgate.net This approach utilizes consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. mdpi.com The process typically begins with the nucleophilic addition of a thiol anion to an isothiocyanate, which then undergoes tautomerization to form a carbonimidodithioate intermediate. mdpi.com This is followed by an intramolecular substitution, leading to the cyclized product. mdpi.com This cascade reaction is advantageous due to its rapid completion, high reliability, and straightforward purification under benign conditions. mdpi.com

The thiol-ene reaction, a type of "click" chemistry, is a key component of these cascade processes. wikipedia.orgmdpi.comnih.gov It involves the radical-mediated addition of a thiol to an alkene, forming a thioether. wikipedia.org This reaction can be initiated by light, heat, or radical initiators and proceeds via an anti-Markovnikov addition. wikipedia.org The versatility of the thiol-ene reaction allows for its use in initiating cascade cyclizations, where the initially formed carbon-centered radical can undergo further intramolecular reactions to form various heterocyclic rings. wikipedia.org

Table 1: Examples of 5,6-Dihydro-4H-1,3-thiazine Derivatives Synthesized via Thiol-Involved Cascade Reactions

| Compound Name | Starting Materials | Yield (%) | Reference |

| 2-(cyclohexylthio)-5,6-dihydro-4H-1,3-thiazine | 3-chloropropyl isothiocyanate and cyclohexanethiol | 96% | mdpi.com |

| 2-(((1r,3R,5S)-adamantan-1-yl)thio)-5,6-dihydro-4H-1,3-thiazine | 3-chloropropyl isothiocyanate and 1-adamantanethiol | 96% | mdpi.com |

| 2-((4-chlorophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | 3-chloropropyl isothiocyanate and 4-chlorothiophenol | 92% | mdpi.com |

| 2-((4-bromophenyl)thio)-5,6-dihydro-4H-1,3-thiazine | 3-chloropropyl isothiocyanate and 4-bromothiophenol | 91% | mdpi.com |

Sequential Carbon-Sulfur (C-S) Coupling Methodologies

The formation of the 5,6-dihydro-4H-1,3-thiazine ring can also be achieved through sequential carbon-sulfur (C-S) coupling reactions. mdpi.comresearchgate.net This strategy involves the stepwise formation of the two C-S bonds necessary for the heterocyclic ring. A notable example is a one-pot synthesis that begins with the reaction of an amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) intermediate. nih.gov This intermediate is then desulfurized to yield the corresponding isothiocyanate. nih.gov Subsequent reaction with a suitable thiol-containing substrate leads to the formation of the thiazine (B8601807) ring.

Another approach within this methodology is the reaction of aromatic o-amino carboxylic acids with carbon disulfide. acs.orgdntb.gov.ua This reaction, performed at room temperature, leads to the direct formation of ring-fused 1,3-thiazine-2,4-dithiones. acs.orgdntb.gov.ua Mechanistic studies have shown that carbon disulfide not only gets incorporated into the heterocyclic ring but also acts as a thionation reagent. acs.orgdntb.gov.ua

Cyclization of N-(3-Hydroxypropyl)thioamides

The cyclization of N-(3-hydroxypropyl)thioamides presents another route to 5,6-dihydro-4H-1,3-thiazine derivatives. While direct search results for the synthesis of 5,6-dihydro-4H-1,3-thiazine-2-thiol specifically from N-(3-hydroxypropyl)thioamides are limited, the general principle of intramolecular cyclization of bifunctional precursors is a well-established strategy in heterocyclic synthesis. In a related synthesis, dithiolates derived from compounds with an active methylene (B1212753) group react with formaldehyde (B43269) and a primary amine in a Mannich reaction to form 5,6-dihydro-1,3,5-dithiazines. rsc.org This highlights the potential for similar cyclization strategies involving appropriately substituted thioamides.

Reactions of α,β-Unsaturated Acyl Isothiocyanates with Amines

α,β-Unsaturated acyl isothiocyanates are versatile intermediates in the synthesis of various sulfur and nitrogen-containing heterocycles, including 1,3-thiazines. arkat-usa.org These compounds possess two electrophilic carbon atoms, allowing them to react with nucleophiles in different ways depending on the reaction conditions and the nature of the nucleophile. arkat-usa.org The reaction of α,β-unsaturated acyl isothiocyanates with primary and secondary amines typically leads to the formation of stable thioureas. arkat-usa.org These thiourea (B124793) derivatives can then serve as synthons for the subsequent cyclization to form 1,3-thiazine rings. arkat-usa.org The specific reaction pathway and the resulting heterocyclic product are influenced by the substituents on both the acyl isothiocyanate and the amine. arkat-usa.org

Advanced and Sustainable Synthetic Strategies

Green Chemistry Approaches (e.g., Use of Green Solvents, K2CO3 Base)

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including 5,6-dihydro-4H-1,3-thiazines. nih.govnih.govsciresliterature.org These "green chemistry" approaches focus on the use of less hazardous solvents, milder reaction conditions, and readily available, non-toxic reagents. nih.govresearchgate.net

A key aspect of these green syntheses is the use of alternative solvents to replace traditional volatile organic compounds. For instance, the synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been successfully carried out in a green solvent system of ethanol (B145695) and water (1:1). mdpi.com This not only reduces the environmental impact but can also simplify the purification process. mdpi.com

The use of potassium carbonate (K₂CO₃) as a mild and inexpensive base is another hallmark of these sustainable methodologies. mdpi.comresearchgate.netreddit.comrsc.orgresearchgate.net K₂CO₃ has been effectively employed in the cascade synthesis of dihydrothiazines, facilitating the nucleophilic addition and cyclization steps. mdpi.com Its use is often compatible with green solvents and can lead to high yields of the desired products. mdpi.comresearchgate.net Furthermore, microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.comnih.govresearchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of a 5,6-Dihydro-4H-1,3-thiazine Derivative

| Feature | Conventional Method | Green Method | Reference |

| Solvent | Dichloromethane, Benzene | Ethanol/Water | mdpi.comarkat-usa.org |

| Base | Triethylamine | Potassium Carbonate | mdpi.comreddit.com |

| Energy Source | Conventional Heating | Microwave Irradiation | mdpi.comnih.gov |

| Reaction Time | Several hours | Minutes | mdpi.comresearchgate.net |

| Environmental Impact | Higher | Lower | mdpi.comnih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sphinxsai.commdpi.comnih.gov This approach has been successfully applied to the synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives.

One notable microwave-assisted method involves the ring closure of ω-thioamidoalcohols promoted by ethyl polyphosphate (PPE). This process is efficient for creating 2-substituted 5,6-dihydro-4H-1,3-thiazines. The reaction proceeds via an SN2-type mechanism, which allows for a predictable stereochemical outcome. A key advantage of this metal-free and operationally simple method is the significant reduction in reaction time, often from hours to just minutes, while achieving high yields. conicet.gov.arresearchgate.net

Another green and efficient microwave-assisted synthesis constructs the 5,6-dihydro-4H-1,3-thiazine scaffold through a unique thiol-involved cascade reaction. mdpi.comresearchgate.net This method utilizes readily available thiols and 3-chloropropyl isothiocyanate in an environmentally friendly solvent system of ethanol and water with potassium carbonate as a base. The microwave-assisted version of this reaction has been shown to be more efficient than conventional heating. mdpi.com This cascade C–S coupling reaction is rapid, reliable, and features an easy purification process under benign conditions. mdpi.com

For instance, the reaction of 3-chloropropyl isothiocyanate with various thiols under microwave irradiation produces a range of 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazines in excellent yields. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for the Synthesis of 2-(substituted-thio)-5,6-dihydro-4H-1,3-thiazines

| Compound | Substituent | Method | Yield (%) |

| 3a | Benzyl | Microwave | 99 |

| 3d | 4-Methoxybenzyl | Microwave | 98 |

| 3h | 4-Methoxyphenyl | Microwave | 95 |

| 3k | 4-Chlorophenyl | Microwave | 91 |

| 3l | 4-Bromophenyl | Microwave | 91 |

| 3n | Thiophen-2-yl | Microwave | 95 |

Data sourced from a study on the green synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines. mdpi.com

Multicomponent Reactions Towards Thiazine Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of sequential reaction steps and often improving yields. nih.gov Several MCRs have been developed for the synthesis of thiazine and thiazine-2-thione scaffolds. nih.govnih.govrsc.org

One such MCR involves the reaction of in situ-generated 1-azadienes with carbon disulfide to produce 3,6-dihydro-2H-1,3-thiazine-2-thiones. nih.govnih.gov This one-pot protocol provides a straightforward route to this class of compounds. nih.gov The reaction is sensitive to steric hindrance, with aliphatic nitriles or aldehydes resulting in lower yields. nih.gov

Another three-component reaction allows for the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones from β-chlorovinyl aldehydes, primary amines, and carbon disulfide under mild conditions. rsc.org The proposed mechanism involves the initial formation of a dithiocarbamate, followed by a ring-closure via nucleophilic attack of the nitrogen on the carbonyl group. rsc.org

Furthermore, a facile one-pot, three-component reaction has been developed for the synthesis of novel dihydropyrimido-thiazine-6,7-dicarboxylates. This reaction involves an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative, yielding the products in good yields. nih.gov

Stereochemical Considerations in 5,6-Dihydro-4H-1,3-thiazine Synthesis

The stereochemistry of the final 5,6-dihydro-4H-1,3-thiazine product is a critical aspect of its synthesis, influencing its biological activity and physical properties.

Diastereoselectivity and Epimerization Studies

The stereoselective synthesis of 5,6-dihydro-4H-1,3-thiazine derivatives has been achieved through various methods. For example, the intramolecular cyclization of allylimidothioates with N-bromosuccinimide (NBS) or bromine leads to the formation of 5-bromo-4H-5,6-dihydro-1,3-thiazines. In these reactions, the geometry of the starting allylimidothioate dictates the stereochemistry of the product, with (E)-isomers yielding trans-products and (Z)-isomers affording cis-products. researchgate.net

Another stereoselective approach involves the reaction of 3-N-acylamino alcohols with Lawesson's reagent, which can exclusively and stereoselectively yield 4H-5,6-dihydro-1,3-thiazine derivatives. researchgate.net

Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is also a consideration. While specific studies on the epimerization of this compound are not prevalent in the provided context, studies on related heterocyclic systems highlight the importance of understanding the conditions (like pH and temperature) that can lead to such changes, as this can impact the stability and activity of the compound. nih.gov

Regiocontrol in Thiol-Ene Cyclizations for Thiazine Formation

Thiol-ene reactions, which involve the addition of a thiol to an alkene, are powerful tools in synthetic chemistry. nih.govnih.gov The regioselectivity of these reactions is crucial in the formation of cyclic structures like thiazines.

In the context of thiazine formation, intramolecular thiol-ene cyclizations can proceed via either a radical or a nucleophilic mechanism. The regioselectivity often follows an anti-Markovnikov addition pattern, where the sulfur atom adds to the less substituted carbon of the double bond. This is particularly true in radical-mediated cyclizations. researchgate.net

A study on the synthesis of 2-substituted amino-5,6-dihydro-4H-1,3-thiazines utilized a sequential thiourea formation and an intramolecular thiol-Michael reaction, which is a type of thiol-ene addition. This approach demonstrates control over the regiochemistry of the cyclization. mdpi.com

Furthermore, a regioselective and stereospecific [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been developed for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines. The regioselectivity of this reaction is influenced by the substituents on the aziridine (B145994) ring. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5,6 Dihydro 4h 1,3 Thiazine 2 Thiol

Tautomeric Phenomena: Thiol-Thione Tautomerism of the 2-Thiol Group

The 2-thiol group of 5,6-dihydro-4H-1,3-thiazine-2-thiol is at the center of a dynamic equilibrium between two tautomeric forms: the thiol and the thione. This phenomenon, known as thiol-thione tautomerism, is a critical determinant of the compound's structure and reactivity. The equilibrium can be influenced by various factors, including the physical state (solid or solution), solvent polarity, and the presence of substituents on the thiazine (B8601807) ring.

In a notable study on the synthesis of 1,3-thiazine derivatives, it was observed that the tautomeric state of the molecule could differ between the solid phase and in solution. nih.gov While X-ray diffraction studies of a crystalline derivative indicated the predominance of the 1,3-thiazinane-2-thione (B1272399) form, NMR spectroscopic analysis in solution unambiguously confirmed the presence of the this compound tautomer as the sole isomer. nih.gov This highlights the subtle energetic balance between the two forms and the significant role of intermolecular forces in the crystalline state versus solvation effects in solution.

The thione tautomer is characterized by a carbon-sulfur double bond (C=S) within the heterocyclic ring, while the thiol form possesses a carbon-nitrogen double bond (C=N) and an exocyclic thiol group (-SH). The relative stability of these tautomers is a subject of ongoing investigation, with computational studies on related heterocyclic systems suggesting that the thione form is often more stable. researchgate.netresearchgate.net However, experimental evidence for specific derivatives can vary, underscoring the importance of detailed spectroscopic and crystallographic analysis for each unique compound.

Radical-Mediated Transformations

This compound and its derivatives are valuable participants in radical-mediated reactions, offering efficient pathways for the construction of complex heterocyclic architectures. These transformations are primarily driven by the formation and subsequent reactivity of thiyl radicals.

Intramolecular Thiol-Ene "Click" Reactions for Heterocycle Formation

The intramolecular thiol-ene reaction has emerged as a powerful "click" chemistry tool for the synthesis of sulfur-containing heterocycles. This reaction involves the radical-initiated addition of a thiol group to an alkene within the same molecule, leading to the formation of a new ring system. While the intermolecular version of this reaction is well-established, the intramolecular variant provides a direct route to cyclic structures, including those containing the thiazine framework.

The regioselectivity of the intramolecular thiol-ene cyclization can be influenced by factors such as the length of the tether connecting the thiol and ene moieties, as well as the substitution pattern of the alkene. These reactions are prized for their high efficiency, mild conditions, and tolerance of a wide range of functional groups.

Role of Thiyl Radicals as Reactive Intermediates

At the heart of these radical-mediated transformations lies the thiyl radical (RS•), a highly reactive intermediate. The generation of thiyl radicals from thiols can be achieved through various methods, including photolysis, thermolysis, or the use of a radical initiator. Once formed, the thiyl radical can initiate a cascade of reactions.

In the context of the thiol-ene reaction, the thiyl radical adds to the alkene to form a carbon-centered radical. This intermediate then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the radical chain. This efficient chain process makes thiol-ene reactions highly appealing for synthetic applications. The versatility of thiyl radicals extends beyond simple hydrothiolation, enabling their use in more complex cascade reactions for the assembly of intricate molecular architectures.

Nucleophilic Reactivity and Cyclization Mechanisms

The nucleophilic character of the sulfur and nitrogen atoms in the thiazine precursor plays a crucial role in the formation of the 5,6-dihydro-4H-1,3-thiazine ring system. Condensation and cyclization reactions involving these nucleophiles are fundamental to the synthesis of this heterocyclic scaffold.

Condensation Reactions with Aminothiols and Aminonitriles

The synthesis of the 5,6-dihydro-4H-1,3-thiazine core can be achieved through the condensation of suitable building blocks. One common approach involves the reaction of aminothiols with various electrophilic partners. For instance, the reaction of an aminothiol (B82208) with an isothiocyanate derivative can lead to the formation of a thiourea (B124793) intermediate, which can then undergo cyclization.

Furthermore, reactions involving aminonitriles and aminothiols have been explored as a pathway to thiol-containing peptides and nitrogen heterocycles. In these reactions, the aminonitrile can be trapped by the aminothiol, leading to the formation of a 6-membered thiazine ring. mdpi.com Theoretical calculations have supported the experimental findings, indicating that α-aminonitriles are particularly reactive in these cyclization processes.

A variety of synthetic methods have been developed for the construction of the 5,6-dihydro-4H-1,3-thiazine scaffold, often involving cascade reactions. One such method utilizes a thiol-involved cascade, reacting thiols with 3-chloropropyl isothiocyanate in the presence of a base to afford 2-mercapto-5,6-dihydro-4H-1,3-thiazines in high yields. This approach benefits from mild reaction conditions and operational simplicity.

Intramolecular Nucleophilic Attacks in Thiazine Ring Closure

The final step in many synthetic routes to 5,6-dihydro-4H-1,3-thiazines involves an intramolecular nucleophilic attack to close the six-membered ring. Following the initial condensation or addition reaction, a suitably positioned nucleophile, typically a sulfur or nitrogen atom, attacks an electrophilic center within the same molecule.

For example, in the cascade reaction of a thiol with an isothiocyanate bearing a leaving group on the alkyl chain, the initially formed dithiocarbamate (B8719985) intermediate can undergo an intramolecular substitution to form the thiazine ring. Density functional theory (DFT) calculations have been employed to elucidate the mechanism of these cascade reactions, confirming a sequential addition-substitution pathway. The efficiency of this ring-closure step is often high, driven by the formation of a stable six-membered heterocyclic ring.

The following table summarizes various synthesized 2-substituted-5,6-dihydro-4H-1,3-thiazine derivatives and their characterization data.

| Compound | R Group | Yield (%) | Method | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3a | Benzyl | 99 | MW | 7.27–7.13 (m, 5H), 4.16 (s, 2H), 3.76–3.64 (m, 2H), 3.04–2.92 (m, 2H), 1.84 (dd, J = 11.8, 5.6 Hz, 2H) | Not Provided |

| 3b | 4-Methylbenzyl | 97 | MW | 7.23–7.06 (m, 4H), 4.19 (s, 2H), 3.80–3.72 (m, 2H), 3.10–3.00 (m, 2H), 2.31 (s, 3H), 1.90 (dt, J = 12.0, 5.9 Hz, 2H) | 155.1, 136.8, 134.2, 129.2, 129.0, 48.5, 34.4, 27.7, 21.2, 20.6 |

| 3c | 2-Methylbenzyl | 95 | MW | 7.28 (d, J = 5.6 Hz, 1H), 7.14 (d, J = 1.6 Hz, 3H), 4.24 (s, 2H), 3.81–3.73 (m, 2H), 3.09–3.01 (m, 2H), 2.36 (s, 3H), 1.91 (p, J = 5.9 Hz, 2H) | 155.4, 137.1, 134.8, 130.4, 130.2, 127.6, 126.1, 48.5, 32.8, 27.8, 20.6, 19.3 |

| 3i | 2-Isopropylphenyl | 85 | MW | 7.60 (d, J = 7.7 Hz, 1H), 7.45–7.32 (m, 2H), 7.21–7.14 (m, 1H), 3.76–3.57 (m, 3H), 3.03–2.93 (m, 2H), 1.84 (dt, J = 12.1, 5.8 Hz, 2H), 1.23 (d, J = 6.9 Hz, 6H) | 157.5, 153.4, 137.8, 130.7, 126.9, 126.3, 126.1, 48.9, 31.1, 28.1, 23.7, 19.7 |

| 3k | 4-Chlorophenyl | 91 | MW | 7.43 (d, J = 8.5 Hz, 2H), 7.26 (d, J = 8.5 Hz, 2H), 3.69–3.61 (m, 2H), 2.99–2.91 (m, 2H), 1.82–1.75 (m, 2H) | 156.2, 136.9, 135.8, 129.2, 127.5, 49.0, 28.2, 19.8 |

| 3s | Benzyl (5-methyl substituted) | 99 | MW | 7.27–7.13 (m, 5H), 4.16 (s, 2H), 3.83 (m, 1H), 3.18 (dd, J = 16.0, 9.6 Hz, 1H), 2.84 (m, 1H), 2.79–2.65 (m, 1H), 1.88 (m, 1H), 0.97 (d, J = 6.7 Hz, 3H) | 154.5, 137.4, 129.1, 128.5, 127.2, 55.6, 34.6, 34.0, 25.5, 18.8 |

| Data sourced from a study on the green synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines. | |||||

| MW denotes microwave-assisted synthesis. |

Metal-Catalyzed Reactions for Thiazine Formation

The construction of the 1,3-thiazine scaffold has been significantly advanced through the use of transition-metal catalysis, which offers efficient and mild alternatives to traditional synthetic routes. These methods often involve the intramolecular cyclization of functionalized precursors, facilitated by catalysts that can activate specific bonds and promote ring formation. Notably, gold, palladium, and rhodium catalysts have been explored for the synthesis of thiazines and related sulfur-nitrogen heterocycles.

Gold-Catalyzed Synthesis

Recent research has highlighted gold catalysis as a particularly effective method for the formation of 1,3-thiazine derivatives. acs.orgnih.gov A 2022 study demonstrated the first gold-catalyzed synthesis of 1,3-thiazine and 1,3-thiazinane (B8806883) derivatives starting from thioureas featuring a butynyl moiety. acs.orgnih.gov This approach provides a broad scope of products with excellent yields, short reaction times, and low catalyst loading. acs.org

The reaction proceeds via an intramolecular cyclization. A variety of gold catalysts, including those with phosphine (B1218219) and N-heterocyclic carbene ligands, as well as common salts like chloroauric acid, were tested to optimize the reaction conditions. acs.org The protocol was found to be scalable, with a successful reaction performed at the 1 mmol scale. acs.org

One specific example of a highly efficient gold-catalyzed system involves the cyclization of N-allyl thioureas. This reaction utilizes a [Au(JohnPhos)(MeCN)]SbF₆ catalyst to achieve a near-quantitative yield under mild conditions.

The general mechanism for the gold-catalyzed annulation of thioureas involves several key steps:

Coordination: The thiourea precursor binds to the Au(I) catalyst through its sulfur atom.

Alkyne Activation: The gold center then coordinates with the alkyne's pi system, activating it for nucleophilic attack.

Cyclization: A 6-endo-dig cyclization occurs, leading to the formation of the six-membered thiazine ring.

Proto-deauration: The cycle is completed by a protonolysis step that releases the product and regenerates the active catalyst.

The table below summarizes the conditions and outcomes for representative gold-catalyzed thiazine formation reactions.

Palladium and Rhodium Catalysis

While gold catalysis is well-documented for this specific transformation, other transition metals like palladium and rhodium are workhorses in the synthesis of various heterocycles and are relevant to the formation of C-S and C-N bonds. thieme-connect.de

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are powerful tools for constructing C-C, C-N, and C-S bonds. thieme-connect.demdpi.comyoutube.com The generally accepted mechanism for many palladium-catalyzed couplings involves a Pd(0)/Pd(II) catalytic cycle comprising oxidative addition, transmetalation (in the case of Suzuki coupling) or ligand exchange, and reductive elimination. thieme-connect.demdpi.com Although specific examples focusing solely on the synthesis of this compound are less common in recent literature, these fundamental reactions represent a viable strategy for constructing the thiazine core from appropriate precursors.

Rhodium catalysts have also been employed in the synthesis of related heterocyclic structures. For instance, rhodium-catalyzed ortho-amidation of sulfoximines has been used to prepare thiadiazine 1-oxides, which are structurally related to thiazines. nih.gov Such C-H activation and amination strategies represent an expanding frontier in heterocyclic synthesis. youtube.com

Derivative Chemistry and Structural Diversification of 5,6 Dihydro 4h 1,3 Thiazine 2 Thiol Analogues

Synthesis of Variously Substituted 2-Mercapto-5,6-dihydro-4H-1,3-thiazines

A primary route for diversifying the 5,6-dihydro-4H-1,3-thiazine core involves the synthesis of analogues with various substituents at the 2-mercapto position. A highly efficient method for achieving this is through a thiol-involved cascade reaction. This approach allows for the construction of the 5,6-dihydro-4H-1,3-thiazine scaffold via sequential intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions. rsc.org

The process typically starts with readily available thiols and 3-chloropropyl isothiocyanate. The reaction proceeds through the nucleophilic addition of a thiol to the isothiocyanate, forming a dithiocarbamate (B8719985) intermediate, which then undergoes an intramolecular cyclization to yield the final substituted dihydrothiazine. rsc.org This methodology is notable for its high yields, reliability, and use of green solvents like ethanol (B145695)/water mixtures. researchgate.netrsc.org Both conventional heating and microwave-assisted procedures have been proven effective, with microwave irradiation often leading to shorter reaction times. rsc.org

This synthetic strategy has been successfully applied to a wide range of aromatic and aliphatic thiols, affording a library of structurally diverse 2-substituted-thio-5,6-dihydro-4H-1,3-thiazines. rsc.org

Table 1: Examples of Synthesized 2-Substituted-thio-5,6-dihydro-4H-1,3-thiazine Analogues rsc.org

| Compound Name | Substituent at 2-thio position | Yield (%) |

|---|---|---|

| 2-((4-methoxyphenyl)thio)-5,6-dihydro-4H-1,3-thiazine | 4-methoxyphenyl | 95 |

| 2-((2-isopropylphenyl)thio)-5,6-dihydro-4H-1,3-thiazine | 2-isopropylphenyl | 85 |

Preparation of Fused and Polycyclic Thiazine (B8601807) Systems

The dihydrothiazine ring serves as a valuable building block for the synthesis of more complex fused and polycyclic heterocyclic systems. These elaborate structures are often pursued for their potential to interact with biological targets in unique ways.

One notable approach involves one-pot, three-component reactions. For instance, novel dihydropyrimido[2,1-b] rsc.orgresearchgate.netthiazine-6,7-dicarboxylates can be synthesized from the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. This method provides good yields (76-85%) and allows for the rapid assembly of complex fused systems. uni.lu

Another strategy involves the cyclization of dithiolates derived from compounds with active methylene (B1212753) groups. For example, a dithiolate derived from ethyl acetoacetate (B1235776) can be cyclized to form ethyl 2,3-dihydro-3,4-dimethyl-6-thioxo-6H-1,3-thiazine-5-carboxylate. researchgate.net Furthermore, complex polycyclic systems incorporating other heterocyclic rings, such as pyrazole (B372694) and triazole, have been synthesized. An example is the multi-step synthesis of 6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H- researchgate.netrsc.orguni.lutriazolo[3,4-b] rsc.orgresearchgate.netuni.luthiadiazine-7-carboxylic acid, which starts from 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol and involves the formation of a Schiff base followed by cyclization.

Development of 5,6-Dihydro-4H-1,3-thiazine-Containing Peptide Mimics

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability and pharmacokinetic properties. A common strategy in peptidomimetic design is the use of heterocyclic scaffolds to constrain the molecule's conformation and to replace labile peptide bonds. These scaffolds can arrange essential functional groups in a specific three-dimensional pattern that is complementary to a biological target.

The rigid, yet modifiable, structure of the 5,6-dihydro-4H-1,3-thiazine ring makes it a theoretically suitable candidate for inclusion in peptidomimetic design. Its heterocyclic nature and the potential for substitution at various positions could allow it to serve as a surrogate for peptide turns or as a non-natural amino acid analogue. Solid-phase synthesis is a powerful tool for creating large libraries of such modified molecules.

While the general principles of using heterocyclic scaffolds in drug discovery are well-established, the specific development and application of 5,6-dihydro-4H-1,3-thiazine-containing peptide mimics is a specialized field. Detailed research explicitly demonstrating the incorporation of this particular scaffold into peptide backbones is not widely reported in publicly available literature. However, the foundational chemistry of the thiazine ring suggests its potential for future exploration in this area of medicinal chemistry.

Synthesis of Bis-dihydrothiazines and Multithioether Derivatives

The synthesis of molecules containing two or more dihydrothiazine units, known as bis-dihydrothiazines, represents another avenue for structural diversification. These larger molecules can potentially interact with multiple binding sites on a biological target.

The same thiol-involved cascade reaction used for single-unit synthesis can be adapted to produce bis-dihydrothiazines. By using dithiols as starting materials, it is possible to construct molecules where two dihydrothiazine rings are linked together. This approach has been used to successfully synthesize bioactive bis-dihydrothiazine compounds. rsc.org

The products of the primary synthesis described in section 4.1 are themselves multithioether derivatives, containing both the endocyclic sulfur atom of the thiazine ring and the exocyclic sulfur of the 2-thioether substituent. Further functionalization can lead to even more complex multithioether structures. For example, the synthesis of piperazine-containing bis(1,3,4-thiadiazole) derivatives demonstrates a related concept where a central linker connects two sulfur-containing heterocyclic rings, which can be further functionalized at their thiol positions.

Table 2: Examples of Bis-heterocyclic and Thioether Compounds

| Compound Class | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Bis-dihydrothiazines | Thiol-involved cascade reaction | Dithiols, 3-chloropropyl isothiocyanate | rsc.org |

| 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine | Functionalization of a bis(thiadiazole-thiol) precursor | 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol), Thionyl chloride | |

| 2-Substituted-thio-5,6-dihydro-4H-1,3-thiazines | Thiol-involved cascade reaction | Various thiols, 3-chloropropyl isothiocyanate | rsc.org |

Advanced Spectroscopic and Structural Characterization of 5,6 Dihydro 4h 1,3 Thiazine 2 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 5,6-dihydro-4H-1,3-thiazine-2-thiol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within the this compound molecule. In a typical ¹H NMR spectrum, the protons of the dihydrothiazine ring exhibit characteristic chemical shifts and coupling patterns.

For instance, in derivatives of 5,6-dihydro-4H-1,3-thiazine, the methylene (B1212753) protons adjacent to the nitrogen atom (H-4) typically appear as a triplet at approximately 3.7 ppm. nih.govmdpi.com The methylene protons at the C-6 position (adjacent to the sulfur atom) also often present as a triplet around 3.0 ppm. nih.govmdpi.com The protons of the methylene group at C-5, being adjacent to two other methylene groups, usually appear as a multiplet, often a pentet, in the region of 1.8-1.9 ppm. nih.govmdpi.com The specific chemical shifts and coupling constants can be influenced by the solvent and any substituents on the ring.

Table 1: Representative ¹H NMR Spectroscopic Data for 5,6-Dihydro-4H-1,3-thiazine Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~3.7 | Triplet | ~5.6 |

| H-6 | ~3.0 | Multiplet | - |

| H-5 | ~1.8 | Pentet | ~5.7 |

Note: Data is generalized from various sources and may vary based on specific derivatives and experimental conditions. nih.govmdpi.com

¹³C NMR Spectroscopic Analysis and Tautomeric Form Differentiation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. A key aspect of the ¹³C NMR analysis of this compound is its ability to distinguish between its potential tautomeric forms: the thione form and the thiol form.

In the thione form, the C-2 carbon is part of a thiocarbonyl group (C=S), which typically resonates at a significantly downfield chemical shift, often in the range of 180-200 ppm. Conversely, in the thiol form, the C-2 carbon is a single-bonded carbon attached to a thiol group (C-SH) and part of a C=N double bond within the ring, leading to a resonance at a higher field (lower ppm value). Computational studies and experimental data for similar heterocyclic thiones suggest that the thione tautomer is generally the more stable and predominant form in solution. nih.gov

The chemical shifts of the other ring carbons also provide valuable structural information. The C-4 carbon, bonded to nitrogen, typically appears around 48-50 ppm, while the C-6 carbon resonates at approximately 28 ppm, and the C-5 carbon at about 20 ppm. nih.govmdpi.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for the Thione Tautomer of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=S (C-2) | ~187 |

| CH₂-N (C-4) | ~49 |

| CH₂-S (C-6) | ~28 |

| CH₂ (C-5) | ~20 |

Note: Values are approximate and based on data for related structures. The exact chemical shifts can be influenced by solvent and substitution. nih.govmdpi.comdergipark.org.tr

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the confirmation of its chemical formula. nih.govmdpi.com

The fragmentation pattern observed in the mass spectrum offers further structural clues. Under electron ionization (EI) or other ionization methods, the molecule breaks apart in a predictable manner. Common fragmentation pathways for related thiazine (B8601807) derivatives include the loss of small neutral molecules or radicals, leading to a series of fragment ions that can be analyzed to piece together the original structure. For instance, the cleavage of the C-S or C-N bonds within the ring can lead to characteristic fragment ions. nih.govmdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The IR spectrum provides a unique "fingerprint" of the molecule.

Key vibrational bands in the IR spectrum of the predominant thione tautomer include:

N-H stretching: A broad band typically observed in the region of 3100-3300 cm⁻¹, corresponding to the N-H bond of the secondary amine within the ring.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region are characteristic of the stretching vibrations of the C-H bonds in the methylene groups. libretexts.org

C=S stretching: The thiocarbonyl group (C=S) exhibits a characteristic stretching vibration, although its intensity can be variable, typically appearing in the range of 1050-1250 cm⁻¹.

C-N stretching: The stretching vibration of the C-N bond is usually found in the 1250-1350 cm⁻¹ region.

The absence of a sharp S-H stretching band (around 2550-2600 cm⁻¹) further supports the predominance of the thione tautomer over the thiol form in the solid state.

X-ray Crystallography for Solid-State Structure Determination

Crystal structure analyses of related 1,3-thiazine derivatives have revealed that the six-membered ring can adopt various conformations, such as a half-chair or a boat pucker. nih.gov X-ray crystallography can also definitively confirm the tautomeric form present in the solid state. For many similar heterocyclic compounds, the thione form is found to be the stable tautomer in the crystal lattice. mdpi.com The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H and C=S groups, which play a crucial role in the packing of the molecules in the crystal.

Computational and Theoretical Chemistry Studies of 5,6 Dihydro 4h 1,3 Thiazine 2 Thiol

Density Functional Theory (DFT) Calculations for Mechanistic Insights

DFT calculations have been a cornerstone in understanding the formation and behavior of the 5,6-dihydro-4H-1,3-thiazine scaffold. These computational studies provide a molecular-level view of reaction pathways that are often difficult to observe experimentally.

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of 2-mercapto-5,6-dihydro-4H-1,3-thiazines has been effectively investigated using DFT to confirm the underlying reaction mechanism. nih.gov A prominent synthetic route involves a cascade reaction of thiols with 3-chloropropyl isothiocyanate. nih.gov Computational studies have confirmed that this process proceeds via a sequential addition-substitution pathway. nih.gov

The reaction begins with the intermolecular nucleophilic addition of a thiol anion to the isothiocyanate group. This step leads to the formation of a key dithiocarbamate (B8719985) intermediate (Int-N). nih.gov The subsequent and rate-determining step is an intramolecular SN2 nucleophilic substitution, where the sulfur atom attacks the carbon bearing the chlorine atom, leading to the cyclization and formation of the six-membered thiazine (B8601807) ring. nih.gov

Table 1: Calculated Energy Barriers for the Synthesis of 2-Mercapto-5,6-dihydro-4H-1,3-thiazine

| Reaction Step | Description | Calculated Barrier (kcal/mol) |

|---|---|---|

| Step 1 | Intermolecular nucleophilic addition (First S-C bond formation) | 5.9 nih.gov |

Investigation of Tautomeric Preferences and Stability

A significant feature of 2-mercapto-substituted N-heterocycles is their ability to exist in tautomeric forms, in this case, the thiol and thione forms. researchgate.net The 5,6-dihydro-4H-1,3-thiazine-2-thiol (thiol form) can tautomerize to its 3,4,5,6-tetrahydro-1,3-thiazine-2-thione (thione form) isomer.

DFT is a powerful tool for assessing the relative stabilities of such tautomers by calculating their ground-state energies. benthamscience.comnih.gov For many related mercapto-heterocycles, studies have shown that the thione form is often more stable in the solid state, while a dynamic equilibrium between both tautomers can exist in solution. benthamscience.comksu.edu.sa

Within the reaction mechanism for the synthesis of the title compound, a critical tautomerization step occurs in an intermediate. The initially formed dithiocarbamate (Int-N) tautomerizes to a carbonimidodithioate (Int-S) before the final cyclization. nih.gov This preliminary tautomerization is crucial for positioning the nucleophile correctly for the subsequent ring-forming reaction. While specific DFT studies quantifying the energy difference between the final thiol and thione tautomers of this compound are not widely available, the methods for such an analysis are well-established in computational chemistry. nih.govksu.edu.sa

Quantum Chemical Descriptors and Molecular Properties Analysis

Quantum chemical descriptors derived from computational calculations offer a quantitative measure of the electronic characteristics and reactivity of a molecule. These descriptors include energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

For molecules in the thiazine family, the HOMO is typically distributed over the sulfur atoms and the π-system, indicating these are the primary sites for electrophilic attack. The LUMO is generally located over the N-C=S or equivalent region, highlighting the sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.

While a detailed analysis with a full set of quantum chemical descriptors for this compound is not extensively published, DFT calculations on analogous systems confirm that these methods are highly effective for predicting reactivity. nih.govksu.edu.sa For instance, the nucleophilic character of the thiol anion and the electrophilic nature of the isothiocyanate carbon in the synthesis pathway are electronic properties that can be quantified through descriptors like Mulliken charges and MEP maps. nih.gov

Molecular Dynamics and Conformational Analysis

The 5,6-dihydro-4H-1,3-thiazine ring is a non-planar, six-membered heterocycle, which can adopt several conformations, such as chair, boat, and twist-boat. Molecular dynamics (MD) simulations and other conformational analysis techniques are employed to study the dynamic behavior and conformational preferences of such flexible ring systems.

These studies can reveal the most stable low-energy conformations and the energy barriers between them. The conformation of the ring can influence its chemical reactivity and biological activity by altering the spatial orientation of its functional groups. For the 5,6-dihydro-4H-1,3-thiazine ring, a half-chair or sofa conformation is often predicted to be among the most stable, minimizing steric strain and torsional interactions.

Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the computational methodologies are well-suited to explore its conformational landscape. Such analyses are crucial for understanding its interactions in a biological context, for example, when docking into a protein active site.

Theoretical Studies on Electronic Structure and Reactivity

The DFT studies on its synthesis mechanism provide a clear picture of its electronic behavior. nih.gov The reaction is initiated by the highly nucleophilic sulfur of the thiol, which attacks the electrophilic carbon of the isothiocyanate. nih.gov The electronic structure of the resulting dithiocarbamate intermediate, including the presence of lone pairs on sulfur and nitrogen atoms and the π-system, facilitates the subsequent intramolecular cyclization. nih.gov

The concept of thiol-thione tautomerism is also intrinsically linked to the molecule's electronic structure. The migration of a proton from the sulfur atom to the ring nitrogen atom involves a redistribution of electron density throughout the heterocyclic system, shifting double bonds and altering the nucleophilicity and electrophilicity of various atoms in the ring. Computational methods like Natural Population Analysis (NPA) and analysis of the Molecular Electrostatic Potential (MEP) are used to visualize and quantify these electronic shifts, providing a robust theoretical foundation for the molecule's observed chemical reactivity. ksu.edu.sa

Applications in Chemical Science and Materials Research Excluding Prohibited Aspects

Utilization as Versatile Synthetic Intermediates

The reactivity of 5,6-dihydro-4H-1,3-thiazine-2-thiol allows it to serve as a versatile intermediate in the synthesis of a wide array of other compounds. Its ability to undergo various chemical transformations makes it a valuable tool for chemists seeking to construct novel molecular architectures.

Precursors for Novel Heterocyclic Compounds

The 5,6-dihydro-4H-1,3-thiazine scaffold is a key structural motif in a number of biologically active molecules. mdpi.com Consequently, the ability to use this compound as a starting material for the synthesis of new heterocyclic compounds is of great interest. The presence of both a nucleophilic thiol group and a reactive cyclic structure allows for a variety of chemical modifications. mdpi.com

Research has demonstrated the successful construction of the 5,6-dihydro-4H-1,3-thiazine scaffold through a thiol-involved cascade reaction. mdpi.com This method involves consecutive intermolecular thiol-isothiocyanate and intramolecular thiol-halogen "click" reactions, providing an efficient route to structurally diverse 2-mercapto dihydrothiazines. mdpi.com The development of such synthetic protocols highlights the ongoing efforts to create more efficient and environmentally friendly methods for the preparation of these important heterocyclic compounds. mdpi.comresearchgate.net

The versatility of the 1,3-thiazine ring system is further exemplified by its use in the synthesis of various derivatives. For instance, reactions involving acryloyl chloride and thiourea (B124793) or its N-substituted derivatives have been shown to yield 3-substituted-1,3-thiazinane-4-one hydrochlorides. nih.gov Additionally, the synthesis of 2-imino-1,3-thiazinane-4-ones has been achieved through the thermal cyclization of methacryloyl thioureas. nih.gov These examples underscore the broad utility of the 1,3-thiazine core in generating a library of novel heterocyclic structures with potential applications in various scientific disciplines.

Building Blocks in Polymer Chemistry and Dendrimer Synthesis via Thiol-Ene Click Chemistry

The thiol group of this compound makes it an ideal candidate for participation in thiol-ene "click" chemistry. This highly efficient and versatile reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene). researchgate.net The reaction is characterized by its high yield, rapid reaction rate, and lack of side products, making it a powerful tool in polymer and materials synthesis. researchgate.netresearchgate.net

Thiol-ene chemistry can be initiated by either UV light or heat, providing spatial and temporal control over the reaction. researchgate.net This feature is particularly advantageous in the fabrication of highly uniform polymer networks and for the modification of surfaces and existing polymers. researchgate.netrsc.org The intramolecular version of the thiol-ene reaction has also been explored for the synthesis of sulfur-containing heterocycles. nih.gov

In the context of polymer chemistry, this compound can be incorporated into polymer chains or used to functionalize existing polymers. The thiol-ene reaction provides a robust method for creating well-defined polymer architectures, including linear polymers, branched polymers, and cross-linked networks. researchgate.net

The principles of thiol-ene chemistry also extend to the synthesis of dendrimers, which are highly branched, well-defined macromolecules. While the direct use of this compound in dendrimer synthesis is an area of ongoing research, the versatility of the thiol-ene reaction suggests its potential in constructing dendrimers with unique properties and functionalities. The step-wise nature of the thiol-ene reaction is well-suited for the iterative growth of dendritic structures.

Research in Corrosion Inhibition (Theoretical and Mechanistic Studies)

The presence of heteroatoms such as nitrogen and sulfur, along with the thiol group, suggests that this compound could exhibit corrosion-inhibiting properties. Theoretical studies, particularly those employing quantum chemical calculations, have become a powerful tool for investigating the potential of organic molecules as corrosion inhibitors. nih.govchimicatechnoacta.ru

Adsorption Behavior and Interaction with Metal Surfaces (Computational Models)

The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mocedes.orgresearchgate.net Computational models, such as those based on quantum chemical calculations and molecular dynamics simulations, can provide valuable insights into the adsorption behavior of inhibitor molecules. mocedes.orgresearchgate.net

These models can predict the preferred orientation of the inhibitor molecule on the metal surface and the strength of the interaction. For heterocyclic compounds, adsorption is often facilitated by the presence of heteroatoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal. The thiol group in this compound can also play a crucial role in the adsorption process.

Theoretical studies on similar heterocyclic compounds have shown that the inhibitor molecules can adsorb favorably on metal surfaces, often in a parallel orientation. mocedes.orgresearchgate.net This orientation maximizes the contact area between the inhibitor and the metal, leading to more effective corrosion protection.

Correlation of Inhibitor Efficiency with Quantum Chemical Parameters

Quantum chemical calculations can be used to determine a range of molecular properties, known as quantum chemical parameters, that can be correlated with the corrosion inhibition efficiency of a molecule. nih.govsciencetechindonesia.comresearchgate.net These parameters provide a theoretical basis for understanding the inhibitor's performance and for designing new and more effective inhibitors. chimicatechnoacta.ruresearchgate.net

Some of the key quantum chemical parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. mdpi.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process. mdpi.com

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally corresponds to higher reactivity and better inhibition efficiency, as the molecule is more easily polarized and can interact more strongly with the metal surface. chimicatechnoacta.rumdpi.com

Dipole Moment (μ): A higher dipole moment can lead to stronger electrostatic interactions between the inhibitor and the metal surface. sciencetechindonesia.com

Global Hardness (η) and Softness (σ): Hardness is a measure of the resistance to charge transfer, while softness is the reciprocal of hardness. Soft molecules are generally more reactive and better corrosion inhibitors. chimicatechnoacta.ru

Fraction of Electrons Transferred (ΔN): This parameter quantifies the number of electrons transferred from the inhibitor to the metal surface. A positive value indicates that the inhibitor is donating electrons to the metal. researchgate.net

By calculating these parameters for this compound and comparing them to experimental data for other corrosion inhibitors, it is possible to predict its potential effectiveness. Studies on similar heterocyclic compounds have shown a strong correlation between these quantum chemical parameters and experimentally determined inhibition efficiencies. nih.govsciencetechindonesia.com

Exploration in Dyes and Pigments (as synthetic intermediates)

The structural features of this compound also make it a potential intermediate in the synthesis of novel dyes and pigments. The heterocyclic ring system can serve as a chromophore, the part of a molecule responsible for its color. By introducing various substituents onto the thiazine (B8601807) ring or by coupling it with other aromatic systems, it may be possible to create a range of colored compounds.

Research into novel azaphenothiazine ring systems has shown their potential as intermediates for developing new dyes and pigments. africaresearchconnects.com The synthesis of these complex heterocyclic systems often involves the reaction of smaller, functionalized heterocyclic precursors. Given the reactivity of this compound, it could potentially be used as a building block in the synthesis of larger, more complex chromophoric systems.

The development of new dyes and pigments is an active area of research, driven by the need for materials with improved properties such as lightfastness, thermal stability, and specific color characteristics. The exploration of this compound as a synthetic intermediate in this field could lead to the discovery of novel colorants with unique and valuable properties.

常见问题

Q. Methodological Approach :

- NMR Spectroscopy : Analyze and NMR spectra to confirm the thiazine ring and thiol group. For example, the thiol proton typically appears as a singlet near δ 1.5–2.0 ppm, while aromatic protons in substituted derivatives resonate at δ 6.5–7.5 ppm .

- IR Spectroscopy : The thiol (-SH) stretch appears at ~2550 cm, and C=S vibrations occur near 1250 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing regioisomers.

What strategies are effective in analyzing contradictory biological activity data for thiazine derivatives?

Advanced Data Analysis :

Contradictions in bioactivity (e.g., antioxidant vs. cytotoxic effects) often arise from substituent variations or assay conditions. For instance:

- Antioxidant Activity : Shen et al. linked electron-donating groups (e.g., -OH, -OCH) on the thiazine ring to enhanced radical scavenging in DPPH assays .

- Cytotoxicity : Bulky substituents (e.g., aryl groups) may improve membrane permeability but reduce solubility, leading to variable IC values across cell lines .

Resolution : Standardize assays (e.g., fixed solvent systems, cell passage numbers) and use computational docking to predict substituent effects.

How can solvent systems and catalysts be optimized for regioselective functionalization of this compound?

Q. Advanced Optimization :

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thiol group, while non-polar solvents (e.g., toluene) favor cyclization .

- Catalysts : Lewis acids like AlCl promote electrophilic aromatic substitution, whereas KPO facilitates base-mediated coupling reactions with diaziridines .

Example : Diels-Alder reactions with α,β-unsaturated thioesters in toluene/KPO yield >80% regioselectivity for 1,3,4-thiadiazine derivatives .

What safety protocols are critical when handling this compound derivatives?

Q. Safety Considerations :

- Toxicity : Analogous compounds like xylazine hydrochloride exhibit acute toxicity (oral LD ~8 mg/kg in mammals) and irritancy .

- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system purification (e.g., HPLC under inert gas) .

- Waste Disposal : Neutralize thiol-containing waste with oxidizing agents (e.g., NaOCl) before disposal .

How do computational methods aid in predicting the reactivity of this compound?

Q. Advanced Computational Tools :

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the thiol group exhibits high nucleophilicity (f > 0.1), favoring S-alkylation .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction pathways (e.g., aqueous vs. organic media) .

Case Study : Docking studies of thiazine-carboxamide derivatives identified H-bonding with DNA gyrase as a key antimicrobial mechanism .

What are the challenges in scaling up laboratory synthesis of this compound for preclinical studies?

Q. Methodological Challenges :

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (e.g., methanol/water mixtures) or fractional distillation .

- Byproduct Management : Thiol oxidation to disulfides can occur during scale-up. Add antioxidants (e.g., BHT) or perform reactions under N .

Example : Microwave-assisted synthesis reduces side reactions and improves batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。